molecular formula C9H9FO3S B13160160 4-Cyclopropoxybenzene-1-sulfonyl fluoride

4-Cyclopropoxybenzene-1-sulfonyl fluoride

Cat. No.: B13160160
M. Wt: 216.23 g/mol
InChI Key: MLHGSWXXNSUTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H9FO3S . It is a member of the sulfonyl fluoride family, which is known for its significant applications in organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group.

Comparison with Similar Compounds

4-Cyclopropoxybenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its cyclopropoxy group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts .

Biological Activity

4-Cyclopropoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 138987466
Molecular Formula C9H8F2O2S
Molecular Weight 218.23 g/mol
IUPAC Name 4-Cyclopropoxybenzenesulfonyl fluoride

The biological activity of this compound primarily involves its ability to form covalent bonds with target proteins, particularly those involved in cellular signaling pathways. The sulfonyl fluoride moiety acts as an electrophile, enabling it to react with nucleophilic sites on proteins, such as cysteine residues. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological processes.

Key Mechanistic Insights:

  • Covalent Bond Formation : The compound can form stable adducts with proteins, which is crucial for its inhibitory effects on enzymatic activity .
  • Target Specificity : Research indicates that modifications to the cyclopropyl group can enhance selectivity for certain molecular targets, making it a valuable tool in drug design .

Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various enzymes and cellular processes:

  • Ral GTPase Inhibition : In a study examining the interaction with Ral GTPases, the compound demonstrated significant inhibitory effects, leading to reduced activation of downstream signaling pathways involved in cancer cell proliferation and invasion .
  • Cell Viability Assays : The compound was shown to affect cell viability in various cancer cell lines, with IC50 values indicating potent activity. For example, modifications to the structure increased potency against wild-type RalB with IC50 values as low as 2 μM .

Study 1: Ral GTPase Interaction

In a recent study, researchers explored how this compound interacts with Ral GTPases. The findings revealed that the compound forms a robust adduct with wild-type RalB while showing reduced activity against mutant forms. This specificity highlights its potential as a targeted therapeutic agent in oncology .

Study 2: Cellular Impact

Another investigation focused on the cellular impact of the compound on mitochondrial function. It was observed that treatment with the sulfonyl fluoride resulted in significant alterations in mitochondrial membrane potential and reactive oxygen species (ROS) levels, suggesting a broader impact on cellular metabolism .

Applications in Medicinal Chemistry

The unique biological activities of this compound make it a candidate for further exploration in drug development:

  • Cancer Therapeutics : Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis, there is potential for development as an anticancer agent.
  • Chemical Probes : Its reactivity profile allows it to be used as a chemical probe for studying protein function and interactions within complex biological systems .

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

4-cyclopropyloxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H9FO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2

InChI Key

MLHGSWXXNSUTJG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.